prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate
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Overview
Description
Prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate is an organic compound with the molecular formula C14H19NO3. It is also known by its IUPAC name, allyl 4-amino-3-isobutoxybenzoate. This compound is characterized by the presence of an allyl group, an amino group, and an isobutoxy group attached to a benzoate core. It has a molecular weight of 249.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate typically involves the esterification of 4-amino-3-(2-methylpropoxy)benzoic acid with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce a biological response .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl benzoate: Similar structure but with a triple bond instead of a double bond.
4-amino-3-(2-methylpropoxy)benzoic acid: Similar structure but without the allyl group.
Allyl 4-amino-3-methoxybenzoate: Similar structure but with a methoxy group instead of an isobutoxy group.
Uniqueness
Prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate is unique due to the presence of both an allyl group and an isobutoxy group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and exhibit specific biological activities that may not be observed in similar compounds .
Properties
CAS No. |
1579975-37-3 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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